molecular formula C18H12ClF3N4O3S B11500127 3-chloro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzenesulfonamide

3-chloro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzenesulfonamide

Cat. No.: B11500127
M. Wt: 456.8 g/mol
InChI Key: LCVFDGLUIZDGTO-UHFFFAOYSA-N
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Description

1-(3-CHLOROBENZENESULFONYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA is a complex organic compound that features a sulfonyl group, a phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROBENZENESULFONYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine ring: This could involve the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide.

    Final coupling: The final step might involve coupling the sulfonylated intermediate with the pyrimidine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROBENZENESULFONYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups, leading to the formation of corresponding reduced products.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic rings.

Scientific Research Applications

1-(3-CHLOROBENZENESULFONYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA could have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

    Materials Science: Use in the synthesis of advanced materials with unique properties.

    Biological Research: Study of its effects on biological systems, potentially as an enzyme inhibitor or receptor ligand.

    Industrial Applications: Use in the development of new catalysts or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROBENZENESULFONYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-CHLOROBENZENESULFONYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA: can be compared with other sulfonylureas or pyrimidine derivatives.

    Sulfonylureas: Known for their use in diabetes treatment, these compounds share the sulfonylurea moiety.

    Pyrimidine derivatives: Widely studied for their biological activity, these compounds share the pyrimidine ring structure.

Uniqueness

The uniqueness of 1-(3-CHLOROBENZENESULFONYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA lies in its specific combination of functional groups, which could confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C18H12ClF3N4O3S

Molecular Weight

456.8 g/mol

IUPAC Name

1-(3-chlorophenyl)sulfonyl-3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]urea

InChI

InChI=1S/C18H12ClF3N4O3S/c19-12-7-4-8-13(9-12)30(28,29)26-17(27)25-16-23-14(11-5-2-1-3-6-11)10-15(24-16)18(20,21)22/h1-10H,(H2,23,24,25,26,27)

InChI Key

LCVFDGLUIZDGTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)NS(=O)(=O)C3=CC(=CC=C3)Cl)C(F)(F)F

Origin of Product

United States

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